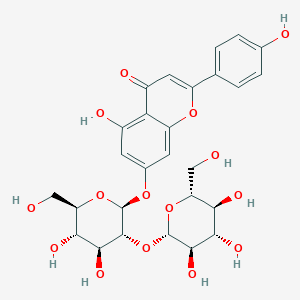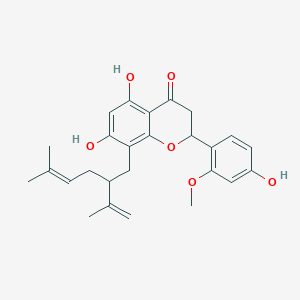
1-(2-Chlorophenyl)piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)piperazine hydrochloride is an organic compound with the chemical formula C10H13ClN2 · HCl. It is a white crystalline solid, soluble in water and some organic solvents. This compound is commonly used in medicine as a sedative and antipsychotic agent due to its effects on the central nervous system, where it regulates neurotransmitter activity to alleviate symptoms of mental disorders .
Vorbereitungsmethoden
The synthesis of 1-(2-Chlorophenyl)piperazine hydrochloride typically involves the reaction of piperazine with 2-chlorobenzophenone, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often utilize cyclization reactions with bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline under controlled temperatures ranging from 90-220°C . This method is favored for its high yield and cost-effectiveness, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
1-(2-Chlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced piperazine derivatives.
Substitution: Nucleophilic substitution reactions with halogenated compounds can yield various substituted piperazine derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and halogenated benzene derivatives. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly serotonin receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Chlorophenyl)piperazine hydrochloride involves its interaction with serotonin receptors in the brain. By binding to these receptors, it modulates the release and uptake of neurotransmitters, thereby exerting its sedative and antipsychotic effects . The compound’s molecular targets include serotonin receptors (5-HT receptors) and pathways involved in neurotransmitter regulation.
Vergleich Mit ähnlichen Verbindungen
1-(2-Chlorophenyl)piperazine hydrochloride can be compared with other similar compounds such as:
1-(3-Chlorophenyl)piperazine hydrochloride: Similar in structure but differs in the position of the chlorine atom, affecting its pharmacological properties.
1-(4-Chlorophenyl)piperazine: Another structural analog with different receptor binding affinities and therapeutic uses.
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Contains an additional chlorine atom, leading to variations in its chemical reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific receptor interactions and therapeutic applications.
Eigenschaften
CAS-Nummer |
55974-33-9 |
|---|---|
Molekularformel |
C10H14Cl2N2 |
Molekulargewicht |
233.13 g/mol |
IUPAC-Name |
1-(2-chlorophenyl)piperazine;hydron;chloride |
InChI |
InChI=1S/C10H13ClN2.ClH/c11-9-3-1-2-4-10(9)13-7-5-12-6-8-13;/h1-4,12H,5-8H2;1H |
InChI-Schlüssel |
GUTWDZXWTKMXPI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC=CC=C2Cl.Cl |
Kanonische SMILES |
[H+].C1CN(CCN1)C2=CC=CC=C2Cl.[Cl-] |
Verwandte CAS-Nummern |
76835-05-7 41202-32-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















